Cyclopropyl-ethyl-amine oxalate is a chemical compound with the molecular formula . This compound consists of a cyclopropyl group attached to an ethylamine backbone, forming a salt with oxalic acid. The unique structure of cyclopropyl-ethyl-amine oxalate contributes to its interesting chemical and biological properties, making it a subject of interest in various fields, including organic synthesis and medicinal chemistry.
These reactions facilitate the formation of a variety of products, including cyclopropyl amides and substituted cyclopropyl derivatives.
The biological activity of cyclopropyl-ethyl-amine oxalate is an area of active research. The compound has been studied for its potential interactions with enzymes and receptors, where the cyclopropyl group may induce strain in the molecular structure, affecting binding affinity and activity. The ethylamine moiety can participate in hydrogen bonding and electrostatic interactions, which further influence its biological properties.
Studies indicate that cyclopropyl substitutions can enhance metabolic stability compared to other cyclic groups, suggesting potential applications in drug design and development .
Cyclopropyl-ethyl-amine oxalate can be synthesized through several methods:
Cyclopropyl-ethyl-amine oxalate has several applications across different fields:
Interaction studies of cyclopropyl-ethyl-amine oxalate focus on its binding affinity with various molecular targets. The unique structural features of the compound allow it to engage in significant interactions with enzymes and receptors, which are critical for understanding its pharmacological potential. The strain introduced by the cyclopropyl group may enhance its interaction profile compared to other similar compounds .
Cyclopropyl-ethyl-amine oxalate shares similarities with several other compounds, particularly those containing cyclopropane or ethylamine moieties. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cyclobutyl-ethyl-amine oxalate | Cyclobutyl group instead of cyclopropyl | Generally less stable than cyclopropane derivatives |
| Cyclohexyl-ethyl-amine oxalate | Cyclohexyl group instead of cyclopropyl | Larger ring may affect binding interactions |
| 2-Cyclopropylethanamine | Similar amine structure without oxalate | Potentially different pharmacokinetic properties |
| Triethylamine | Tertiary amine with three ethyl groups | More commonly used in industrial applications |
The uniqueness of cyclopropyl-ethyl-amine oxalate lies in its specific combination of a three-membered ring structure with an ethylamine backbone, which may confer distinct physical and chemical properties compared to these similar compounds.
Cyclopropyl-ethyl-amine oxalate is a salt formed by the reaction of cyclopropyl-ethyl-amine (C₅H₁₁N) with oxalic acid (C₂H₂O₄). The molecular formula of the compound is C₇H₁₃NO₄, with a molecular weight of 175.18 g/mol. Its IUPAC name is 2-cyclopropylethanamine oxalate, reflecting the cyclopropane ring attached to an ethylamine group and the oxalate anion. The compound is also known by alternative designations, including cyclopropaneethanamine oxalate and 2-cyclopropylethylamine oxalate, depending on regional nomenclature conventions.
The structural features of cyclopropyl-ethyl-amine oxalate include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₄ | |
| Molecular Weight | 175.18 g/mol | |
| CAS Number | 24571-79-7 | |
| Synonyms | 2-cyclopropylethanamine oxalate, cyclopropaneethanamine oxalate |
The synthesis of cyclopropyl-ethyl-amine oxalate emerged from advancements in cyclopropane chemistry during the mid-20th century. Cyclopropane derivatives gained prominence due to their utility in agrochemicals and pharmaceuticals, prompting methods to stabilize these strained systems. The ethylamine component, a simple aliphatic amine, was integrated to explore bioisosteric replacements in drug design.
Early synthesis routes involved:
Modern protocols emphasize greener methodologies, such as catalytic asymmetric cyclopropanation and microwave-assisted amination, to enhance yield and reduce waste.
Cyclopropyl-ethyl-amine oxalate serves as a precursor in synthesizing bioactive molecules. Its cyclopropane ring mimics rigid hydrocarbon chains in drug candidates, influencing pharmacokinetic properties like metabolic stability and membrane permeability. For example, cyclopropane-containing compounds exhibit enhanced binding affinity in kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Additionally, the oxalate salt form improves aqueous solubility, facilitating in vitro assays and formulation development. Studies on structurally analogous compounds, such as 4-cyclopropylnaphthalen-1-amine oxalate (CAS 1533519-87-7), demonstrate antiproliferative activity against cancer cell lines, suggesting potential applications in oncology.
Industrial production of cyclopropyl-ethyl-amine oxalate relies on robust, scalable synthetic methodologies that ensure consistent quality and economic viability. The most prominent industrial approaches include continuous-flow microreaction systems and traditional batch processes utilizing gamma-butyrolactone as the starting material.
The continuous-flow microreaction system represents a significant advancement in cyclopropyl amine production technology [1]. This method achieves remarkable efficiency with yields reaching up to 96% in only 4 minutes residence time at 90°C [1]. The process successfully transforms the traditional two-stage batch reaction into a simplified one-stage continuous operation, addressing key industrial challenges including low production efficiency, poor stability, and process complexity inherent in conventional Hofmann rearrangement approaches [1].
The gamma-butyrolactone route remains a cornerstone of industrial cyclopropyl amine synthesis, featuring a five-step process: ring-opening esterification, cyclization, hydrolysis, acylation, and Hofmann degradation [2] [3]. This established methodology achieves total yields of approximately 86.5% with product purity reaching 99.7% [3]. The process utilizes readily available starting materials and incorporates cost-effective reagents, making it suitable for large-scale pharmaceutical and agrochemical applications [2].
Phase transfer catalysis has emerged as an environmentally friendly alternative for industrial synthesis [4]. This approach employs benzyltriethylammonium chloride as the phase transfer catalyst, enabling the use of sodium hydroxide instead of expensive sodium alcoholate [4]. Optimal reaction conditions include a 0.03:1:1.5 mole ratio of catalyst to ester to sodium hydroxide, operating at 50°C for 2 hours with yields of 92% [4].
| Method | Temperature (°C) | Yield (%) | Residence Time | Key Advantages |
|---|---|---|---|---|
| Continuous-Flow Microreaction | 90 | 96 | 4 min | High efficiency, simple process, one-stage reaction |
| Gamma-Butyrolactone Route | 50-135 | 86.5 | 2-16 h | High total yield, low cost, suitable for large scale |
| Hofmann Degradation | 90-135 | 80 | 4-20 h | Established industrial method, well-documented |
| Phase Transfer Catalysis | 50 | 92 | 2 h | Mild conditions, inexpensive reagents |
Laboratory-scale synthesis of cyclopropyl-ethyl-amine provides essential pathways for research and development, enabling the exploration of novel synthetic methodologies and optimization of reaction conditions before scale-up to industrial production.
Reductive amination represents one of the most versatile and widely employed methodologies for laboratory-scale synthesis of cyclopropyl-ethyl-amine derivatives [5]. This approach converts carbonyl compounds to amines via intermediate imine formation, offering excellent control over product selectivity and yield [5].
The direct reductive amination process involves the simultaneous addition of carbonyl substrate, amine nucleophile, and reducing agent in a one-pot reaction [5]. Sodium cyanoborohydride emerges as the preferred reducing agent due to its selectivity for imine reduction in the presence of aldehydes and ketones [6]. Alternative reducing systems include zinc perchlorate hexahydrate with indium chloride and triethylsilane, achieving excellent yields under mild conditions [7].
For cyclopropyl substrates, reductive amination with cyclopropylacetone and ethylamine proceeds efficiently using standard conditions [8]. The reaction employs 10 millimolar ketone concentration with 100 millimolar cyclopropylamine, achieving greater than 90% conversion with appropriately selected imine reductase enzymes [8]. Temperature optimization reveals superior performance at 37°C compared to 30°C for most enzymatic systems [8].
The mechanistic pathway involves nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate that subsequently eliminates water to generate the imine [5]. The imine intermediate undergoes selective reduction to yield the desired secondary amine product [5]. This process circumvents the challenges associated with direct alkylation, which often produces multiple alkylation products [6].
Recent advances in catalytic reductive amination employ metal-catalyzed systems for enhanced efficiency and selectivity [9]. The zinc perchlorate-catalyzed indium hydride system demonstrates broad substrate tolerance and excellent yields for various aldehyde and ketone substrates [7]. These systems operate under mild conditions and tolerate functional group diversity, making them suitable for complex cyclopropyl substrates [7].
| Synthetic Route | Starting Materials | Reducing Agent | Typical Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| Reductive Amination | Carbonyl + Amine | NaBH₃CN, NaBH₄ | 70-95 | pH 6-7, RT-50°C |
| Direct Amination | Ketone + Amine | H₂/Catalyst | 60-85 | Basic, 50-100°C |
| Nucleophilic Substitution | Alkyl Halide + NH₃ | KOH, NaOH | 50-80 | Basic, 50-80°C |
| Catalytic Hydrogenation | Nitrile + H₂ | LiAlH₄, H₂/Ni | 80-95 | H₂ pressure, 25-60°C |
Salt formation with oxalic acid represents a critical step in the synthesis and purification of cyclopropyl-ethyl-amine oxalate [10]. This process involves the acid-base reaction between the basic amine functionality and the dicarboxylic acid, resulting in ionic salt formation that enhances crystallization properties and facilitates purification [10].
The mechanism of salt formation proceeds through proton transfer from the carboxylic acid groups to the basic nitrogen center of the amine [10]. The resulting ammonium cation forms ionic interactions with the oxalate anion, producing a crystalline salt with improved thermal stability and reduced volatility compared to the free amine [10]. This transformation is particularly valuable for handling and storage of the compound, as the salt form exhibits enhanced stability and reduced tendency for decomposition [10].
Oxalic acid salt formation typically employs stoichiometric ratios of acid to amine, although slight excess of acid may be used to ensure complete conversion [11]. The reaction proceeds rapidly in polar protic solvents such as ethanol or methanol, with crystallization occurring upon cooling or solvent evaporation [11]. Temperature control during salt formation is crucial to prevent decomposition of the oxalic acid, which can undergo decarboxylation at elevated temperatures [12].
The crystallization process involves nucleation and crystal growth from supersaturated solutions [13]. The rate of cooling and concentration of the solution significantly influence crystal size and morphology [13]. Slow cooling generally produces larger, more uniform crystals with improved purity, while rapid cooling may result in smaller crystals with potential inclusion of impurities [13].
Quality control during salt formation requires monitoring of both the completeness of conversion and the purity of the resulting salt [14]. Analytical techniques such as high-performance liquid chromatography and titration methods provide quantitative assessment of the salt formation efficiency [14]. The ionic nature of the salt facilitates purification through recrystallization, as impurities with different solubility profiles can be effectively separated [15].
Purification of cyclopropyl-ethyl-amine oxalate requires specialized protocols that address the unique physical and chemical properties of the compound while maintaining high purity standards essential for pharmaceutical applications.
Crystallization represents the primary purification method for the oxalate salt form [15]. The process utilizes the differential solubility of the target compound and impurities in various solvent systems [15]. Common recrystallization solvents include ethanol, methanol, and ethanol-water mixtures, which provide optimal solubility characteristics for the oxalate salt [15]. The crystallization process typically involves dissolution of the crude material in hot solvent, followed by controlled cooling to promote selective precipitation of the pure compound [15].
Distillation techniques are applicable primarily to the free amine form of the compound, as the oxalate salt decomposes before reaching its boiling point [14]. Vacuum distillation at reduced pressure enables separation of the volatile amine from higher boiling impurities while minimizing thermal decomposition [14]. Temperature control during distillation is critical, as cyclopropyl amines can undergo ring-opening reactions at elevated temperatures [14].
Chromatographic purification provides the highest purity levels but is generally reserved for analytical-scale preparations due to cost considerations [16]. Silica gel column chromatography with appropriate mobile phase systems achieves purities exceeding 98% for both the free amine and salt forms [16]. High-performance liquid chromatography serves both analytical and preparative functions, offering precise separation of closely related impurities [16].
Extraction protocols utilize the basic nature of the amine functionality to achieve selective purification [17]. Acid-base extraction involves treatment of organic solutions containing the amine with aqueous acid to form water-soluble ammonium salts, followed by basification and re-extraction into organic solvents [17]. This approach effectively removes neutral and acidic impurities while concentrating the desired amine product [17].
| Purification Method | Purity Achieved (%) | Scale Applicability | Cost | Typical Conditions |
|---|---|---|---|---|
| Crystallization | 95-99 | Industrial | Low | Cooling crystallization, solvent selection |
| Distillation | 90-95 | Industrial | Medium | Vacuum distillation, 50-100°C |
| Chromatography | 98-99.5 | Laboratory | High | Silica gel, various mobile phases |
| Extraction | 85-95 | Both | Low | Acid-base extraction, pH control |
Quality control of cyclopropyl-ethyl-amine oxalate requires comprehensive analytical protocols that ensure product identity, purity, and stability throughout the synthesis and storage processes.
High-performance liquid chromatography represents the gold standard for purity determination and impurity profiling [16]. The method employs reverse-phase columns with ultraviolet detection, achieving detection limits of 0.03 to 0.3 micrograms per milliliter with precision ranging from 3 to 6 percent [16]. Pre-column derivatization with reagents such as o-phthalaldehyde enhances sensitivity and selectivity for amine detection [18]. The chromatographic method provides comprehensive separation of structural isomers and degradation products, enabling quantitative assessment of product quality [16].
Gas chromatography-mass spectrometry offers complementary analysis for volatile impurities and structural confirmation [19]. The technique requires careful attention to column deactivation, as basic amines can interact with active sites in the chromatographic system, causing peak tailing and reduced analytical precision [19]. Specialized packings including graphitized carbons and porous polymers with appropriate deactivation provide optimal separation performance [19].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and quantitative analysis capabilities [20]. Proton nuclear magnetic resonance spectroscopy enables identification of the characteristic cyclopropyl ring protons and ethyl substituent patterns, while carbon-13 nuclear magnetic resonance provides additional structural verification [20]. The technique achieves detection limits of 1 to 10 parts per million with precision of 1 to 3 percent [20].
Titration methods offer rapid and cost-effective determination of acid content and amine functionality [14]. Potentiometric titration with standardized acid or base solutions provides quantitative assessment of the stoichiometry of salt formation and identifies the presence of free acid or base impurities [14]. The method achieves precision of 2 to 5 percent with analysis times of 5 to 15 minutes [14].
Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide critical information regarding thermal stability and decomposition pathways [21]. These methods identify potential degradation products and establish appropriate storage and handling conditions to maintain product quality [21].
| Analytical Method | Parameter Measured | Detection Limit | Precision (%) | Analysis Time |
|---|---|---|---|---|
| HPLC | Purity, Impurities | 0.03-0.3 μg/mL | 3-6 | 30-60 min |
| GC-MS | Volatile impurities | 0.1-1 ppm | 2-5 | 20-40 min |
| NMR Spectroscopy | Structure confirmation | 1-10 ppm | 1-3 | 10-30 min |
| Titration | Acid content | 0.1-1% | 2-5 | 5-15 min |